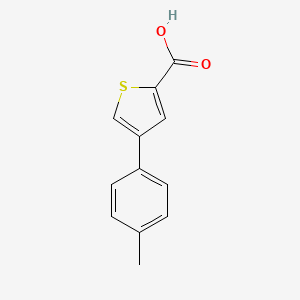

4-p-Tolylthiophene-2-carboxylic acid

Description

Contextualization of Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and it represents one of the simplest and most important heterocyclic systems. researchgate.net Its derivatives are a class of compounds extensively utilized in organic chemistry, materials science, and medicinal chemistry. nih.govchemimpex.com The thiophene nucleus is considered a "privileged structure" in drug discovery, as its presence in a molecule can confer significant biological activity. nih.govencyclopedia.pub Thiophene-based compounds have been shown to possess a wide array of pharmacological properties, including antibacterial, nih.govmdpi.com antifungal, farmaciajournal.com anti-inflammatory, nih.gov and antitumor activities. nih.gov In materials science, thiophene derivatives are integral to the development of organic electronics, such as conductive polymers, organic light-emitting diodes (OLEDs), and electrochromic devices. nih.govchemimpex.com The versatility of the thiophene ring allows for precise functionalization, enabling chemists to synthesize a vast library of compounds with tailored properties. researchgate.net

Rationale for Investigating the 4-p-Tolylthiophene-2-carboxylic Acid Structural Motif

The this compound scaffold combines three key chemical features that make it a compelling target for research.

The Thiophene-2-carboxylic Acid Core: This portion of the molecule is a well-established pharmacophore. The carboxylic acid group is a key functional handle that can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov It also serves as a versatile synthetic intermediate, readily converted into esters, amides, and other functional groups to create diverse derivatives. wikipedia.orgnih.gov The relative positioning of the carboxylic acid at the 2-position of the thiophene ring is a common feature in many biologically active molecules. farmaciajournal.commdpi.com

The 4-Aryl Substitution: The presence of an aryl group, in this case, a p-tolyl group, at the 4-position of the thiophene ring significantly influences the molecule's electronic and steric properties. This substitution can enhance or modulate the biological activity and physical properties of the parent compound. Aryl-substituted thiophenes are investigated for applications in organic electronics and as building blocks for more complex molecular architectures. chemimpex.com

The p-Tolyl Group: The specific choice of a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position) provides a subtle yet important modification. The methyl group is an electron-donating group, which can alter the electron density of the aromatic system, potentially impacting its reactivity and interaction with biological targets. It also adds a degree of lipophilicity, which can influence how the molecule is absorbed, distributed, and metabolized in biological systems.

This unique combination of a proven heterocyclic core, a synthetically versatile carboxylic acid, and a property-modulating aryl substituent provides a rich platform for discovering new molecules with potential applications in medicine and materials science.

Scope and Objectives of Academic Inquiry into this compound Research

Academic research into this compound and its analogues is typically driven by several key objectives:

Synthesis of Novel Derivatives: A primary goal is to use the carboxylic acid functional group as a starting point to synthesize new series of compounds, such as amides and esters. nih.govfarmaciajournal.com These synthetic efforts aim to explore the chemical space around the core scaffold to identify compounds with enhanced or novel properties.

Biological Evaluation: A major focus of inquiry is the screening of these new derivatives for a range of biological activities. Based on the known properties of thiophenes, these investigations often target antimicrobial (antibacterial and antifungal), nih.govfarmaciajournal.commdpi.com antioxidant, nih.gov and anti-inflammatory activities. nih.gov The objective is to establish structure-activity relationships (SAR), which correlate specific structural features with observed biological effects. nih.gov

Physicochemical and Computational Studies: Researchers often perform detailed analyses of the physicochemical properties of these compounds. Techniques like Density Functional Theory (DFT) are employed to study molecular and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which provide insights into the molecule's stability and reactivity. nih.govmdpi.com

Materials Science Applications: The structural motif of this compound makes it a candidate for applications in materials science. chemimpex.com Research may focus on incorporating this scaffold into larger polymeric structures to create specialized polymers with tailored electronic or optical properties for use in devices like OLEDs. chemimpex.com

The following table summarizes the key properties of the title compound, this compound.

| Property | Value | Source |

| CAS Number | 917873-53-1 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀O₂S | sigmaaldrich.com |

| Molecular Weight | 218.27 g/mol | N/A |

| Synonym | 4-(4-Methylphenyl)-2-thiophenecarboxylic acid | sigmaaldrich.com |

| Functional Group | Carboxylic acid | sigmaaldrich.com |

| InChI Key | WDEDCCFNMBYCNF-UHFFFAOYSA-N | sigmaaldrich.com |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEDCCFNMBYCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 P Tolylthiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations to yield esters, amides, acid chlorides, and other derivatives. It can also be removed or replaced through decarboxylative pathways.

Esterification is a fundamental transformation of carboxylic acids, and 4-p-tolylthiophene-2-carboxylic acid can be readily converted to its corresponding esters. These reactions typically involve reacting the carboxylic acid with an alcohol under acidic conditions or using a coupling agent.

One of the most common methods is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esterification can be achieved under milder, neutral conditions using dehydrating coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org In this method, the DCC activates the carboxylic acid, allowing it to be attacked by the alcohol nucleophile. The reaction is often facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach is particularly useful for reactions with sensitive or sterically hindered alcohols. orgsyn.org

| Reactant 1 | Reactant 2 (Alcohol) | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.), heat | Methyl 4-p-tolylthiophene-2-carboxylate |

| This compound | Ethanol (B145695) | H₂SO₄ (cat.), heat | Ethyl 4-p-tolylthiophene-2-carboxylate |

| This compound | tert-Butyl alcohol | DCC, DMAP (cat.), CH₂Cl₂ | tert-Butyl 4-p-tolylthiophene-2-carboxylate |

| This compound | Benzyl alcohol | DCC, DMAP (cat.), CH₂Cl₂ | Benzyl 4-p-tolylthiophene-2-carboxylate |

The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. nih.govresearchgate.net Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. libretexts.org

Commonly, peptide coupling agents are employed to facilitate amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, often used in conjunction with an additive like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide, activate the carboxyl group for nucleophilic attack by a primary or secondary amine. nih.govmdpi.com This method is highly efficient and proceeds under mild conditions, preserving the integrity of other functional groups within the molecule. nih.gov Another effective coupling agent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or related uronium/phosphonium salts like HBTU. organic-chemistry.org

| Reactant 1 | Reactant 2 (Amine) | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Aniline | EDC, DMAP, CH₂Cl₂ | N-phenyl-4-p-tolylthiophene-2-carboxamide |

| This compound | Benzylamine | DCC, N-hydroxysuccinimide, THF | N-benzyl-4-p-tolylthiophene-2-carboxamide |

| This compound | Piperidine | HBTU, Diisopropylethylamine, DMF | (4-p-Tolylthiophen-2-yl)(piperidin-1-yl)methanone |

| This compound | Ammonia (B1221849) (as ammonium (B1175870) salt) | Heat after forming ammonium salt | 4-p-Tolylthiophene-2-carboxamide |

To enhance its reactivity as an acylating agent, this compound can be converted into its more electrophilic acid chloride or anhydride (B1165640) derivative.

Acid Chlorides: The most common method for synthesizing an acid chloride from a carboxylic acid is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction proceeds readily, converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying purification. youtube.com Oxalyl chloride ((COCl)₂) is another effective reagent that can be used under milder conditions, often with a catalytic amount of dimethylformamide (DMF). nih.gov

Anhydrides: Symmetrical anhydrides can be formed from carboxylic acids through dehydration. This can be achieved by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid. nih.gov Alternatively, treating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) can yield the anhydride. nih.gov A modern approach involves using oxalyl chloride and triphenylphosphine (B44618) oxide (TPPO) as a catalytic system to generate the anhydride under mild conditions. nih.gov

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 4-p-Tolylthiophene-2-carbonyl chloride |

| This compound | Oxalyl chloride ((COCl)₂), DMF (cat.) | 4-p-Tolylthiophene-2-carbonyl chloride |

| This compound (2 equiv.) | Triphenylphosphine oxide (TPPO), Oxalyl chloride | 4-p-Tolylthiophene-2-carboxylic anhydride |

Decarboxylative cross-coupling reactions represent a modern synthetic strategy to form new carbon-carbon or carbon-heteroatom bonds by replacing a carboxylic acid group with another functional group. wikipedia.orgrsc.org These reactions are typically catalyzed by transition metals like palladium, copper, or silver and involve the extrusion of carbon dioxide (CO₂). wikipedia.orgnih.gov

For this compound, such pathways could be employed to synthesize 2-substituted-4-p-tolylthiophenes. For instance, a decarboxylative cross-coupling with an aryl halide, catalyzed by a palladium/copper system, could lead to the formation of a biaryl structure. wikipedia.org This involves the initial formation of a metal-carboxylate species, followed by decarboxylation to generate an organometallic intermediate, which then participates in the cross-coupling cycle. nih.gov Photoredox catalysis has also emerged as a powerful tool for decarboxylative functionalization, where an excited photocatalyst oxidizes the carboxylate to generate a radical intermediate that can be trapped by a suitable coupling partner. nih.gov

| Coupling Partner | Catalyst/Conditions | Potential Product Type | Reaction Name |

|---|---|---|---|

| Aryl Halide (e.g., Iodobenzene) | Pd and/or Cu catalyst, Base, Heat | 2-Aryl-4-p-tolylthiophene | Decarboxylative Biaryl Coupling |

| Alkynylating Agent | Ag/Pd catalyst, Oxidant | 2-Alkynyl-4-p-tolylthiophene | Decarboxylative Alkynylation |

| Alkyl Halide | Photoredox catalyst (e.g., Ir or Ru complex), Ni catalyst | 2-Alkyl-4-p-tolylthiophene | Dual Photoredox/Nickel Catalysis |

Thioesters are important synthetic intermediates and can be prepared from this compound. libretexts.org The conversion typically requires activating the carboxylic acid, similar to esterification and amidation, followed by reaction with a thiol. organic-chemistry.org

Using standard coupling reagents like DCC or EDC with a thiol (R-SH) in the presence of a catalyst like DMAP is an effective method. orgsyn.org An alternative, classic approach involves converting the carboxylic acid to its acid chloride first and then reacting the highly electrophilic acid chloride with a thiol or its corresponding thiolate salt. A more direct, one-step protocol for converting carboxylic acids to thioacids (which can be precursors to thioesters) involves using Lawesson's Reagent. nih.gov More recently, photocatalytic methods have been developed that allow for the coupling of carboxylic acids with disulfides or other sulfur sources to form thioesters under mild conditions. organic-chemistry.orgresearchgate.net

| Reactant 2 (Sulfur Source) | Reagents/Conditions | Intermediate | Product |

|---|---|---|---|

| Ethanethiol | DCC, DMAP | Activated Ester | S-Ethyl 4-p-tolylthiophene-2-carbothioate |

| Thiophenol | 1. SOCl₂ 2. Thiophenol, Pyridine | 4-p-Tolylthiophene-2-carbonyl chloride | S-Phenyl 4-p-tolylthiophene-2-carbothioate |

| Lawesson's Reagent | Toluene, Heat | 4-p-Tolylthiophene-2-carbothioic acid | (Can be isolated or reacted further) |

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The p-tolyl group at the C4 position is an ortho-, para-directing activator, while the carboxylic acid group at the C2 position is a meta-directing deactivator.

Given these competing effects, electrophilic attack is most likely to occur at the C5 position. This position is ortho to the activating p-tolyl group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for substitution. The C3 position is sterically hindered and electronically deactivated by the adjacent carboxyl group.

For example, chlorosulfonation of thiophene-2-carboxanilide occurs on the separate phenyl ring, indicating the strong deactivating nature of the carboxamido group on the thiophene nucleus. jcsp.org.pk However, direct substitution on the thiophene ring of this compound itself remains a viable pathway, primarily at the C5 position.

Common electrophilic substitution reactions include halogenation and nitration.

Bromination: Reaction with N-Bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or acetic acid is a standard method for the selective bromination of activated thiophenes. This would be expected to yield 5-bromo-4-p-tolylthiophene-2-carboxylic acid. The Hell-Volhard-Zelinskii reaction, which involves Br₂ and catalytic PBr₃, is specific for the α-bromination of the carbon adjacent to a carboxylic acid and would not apply to the aromatic ring itself. libretexts.orglibretexts.org

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Due to the sensitivity of the thiophene ring to strong oxidizing acids, milder nitrating agents such as acetyl nitrate (B79036) (CH₃COONO₂) are often preferred to avoid degradation of the starting material. The expected product would be 5-nitro-4-p-tolylthiophene-2-carboxylic acid.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Tosic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Methyl 4-p-tolylthiophene-2-carboxylate |

| Ethyl 4-p-tolylthiophene-2-carboxylate |

| tert-Butyl 4-p-tolylthiophene-2-carboxylate |

| Benzyl 4-p-tolylthiophene-2-carboxylate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N-hydroxysuccinimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| HBTU |

| N-phenyl-4-p-tolylthiophene-2-carboxamide |

| N-benzyl-4-p-tolylthiophene-2-carboxamide |

| (4-p-Tolylthiophen-2-yl)(piperidin-1-yl)methanone |

| 4-p-Tolylthiophene-2-carboxamide |

| Thionyl chloride |

| Oxalyl chloride |

| Dimethylformamide (DMF) |

| Phosphorus pentoxide |

| Triphenylphosphine oxide (TPPO) |

| 4-p-Tolylthiophene-2-carbonyl chloride |

| 4-p-Tolylthiophene-2-carboxylic anhydride |

| 2-Aryl-4-p-tolylthiophene |

| 2-Alkynyl-4-p-tolylthiophene |

| 2-Alkyl-4-p-tolylthiophene |

| S-Ethyl 4-p-tolylthiophene-2-carbothioate |

| S-Phenyl 4-p-tolylthiophene-2-carbothioate |

| Lawesson's Reagent |

| 4-p-Tolylthiophene-2-carbothioic acid |

| Thiophene-2-carboxanilide |

| N-Bromosuccinimide (NBS) |

| 5-bromo-4-p-tolylthiophene-2-carboxylic acid |

| Acetyl nitrate |

| 5-nitro-4-p-tolylthiophene-2-carboxylic acid |

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on the thiophene ring of this compound is generally challenging due to the electron-rich nature of the thiophene ring, halogenated derivatives of this scaffold serve as versatile precursors for such transformations. The presence of a halogen atom, typically bromine or iodine, at a strategic position on the thiophene ring activates the molecule towards nucleophilic attack, enabling the introduction of a wide range of functional groups through halogen displacement reactions. savemyexams.comsavemyexams.com

A common strategy involves the halogenation of the thiophene core, followed by nucleophilic substitution. For instance, bromination of a thiophene derivative can be achieved using various brominating agents. The resulting bromo-substituted thiophene can then react with various nucleophiles, such as amines, alkoxides, or thiolates, to yield the corresponding substituted products. The reactivity in these displacement reactions often follows the trend I > Br > Cl, consistent with the carbon-halogen bond strength. savemyexams.comyoutube.com

The halogenophilic substitution (SN2X) reaction presents a less common but viable pathway, particularly for sterically hindered substrates. sci-hub.se In this mechanism, the nucleophile initially attacks the halogen atom rather than the carbon, leading to the formation of a carbanion and a new electrophilic species. sci-hub.se This pathway can be advantageous in cases where direct attack at the carbon center is sterically impeded. sci-hub.se

Furthermore, the acidity of thiols, which are significantly more acidic than alcohols, can influence nucleophilic substitution reactions by potentially protonating the nucleophile and reducing its reactivity. cas.cn However, methods have been developed to activate the C-SH bond in thiols for nucleophilic substitution, accommodating a variety of nucleophiles including free amines. cas.cn

Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound Scaffolds

Derivatized forms of this compound, particularly its halogenated analogs, are key substrates for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Further Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is extensively used for the arylation of thiophene-containing scaffolds. nih.govnumberanalytics.comnumberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. nih.govmdpi.com For derivatives of this compound, this reaction enables the introduction of additional aryl or heteroaryl groups, leading to the synthesis of complex biaryl and polyaryl systems. numberanalytics.comnumberanalytics.com

A typical synthetic route involves the esterification of 5-bromothiophene-2-carboxylic acid, followed by a Suzuki-Miyaura coupling with a suitable arylboronic acid. nih.gov This approach has been successfully employed to synthesize a variety of thiophene-based derivatives with moderate to good yields. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high efficiency and selectivity. mdpi.com For instance, palladium(II) hydroxide (B78521) has been used as a catalyst at 65 °C for the synthesis of biaryl analogs. nih.gov The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl. youtube.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of functionalized biaryls, which are prevalent in pharmaceuticals and organic materials. mdpi.com The reaction's tolerance of various functional groups makes it a highly valuable tool in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Thiophene Scaffolds

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Product | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxylate | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 5-Arylthiophene-2-carboxylate | 60-85 | nih.gov |

| 2,5-Dibromothiophene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,5-Di(2-thienyl)thiophene | 40 | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Benzoyl-phenylboronic acid | 75 | mdpi.com |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOBu-t | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, derivatized this compound scaffolds can participate in a variety of other metal-catalyzed cross-coupling reactions, further expanding their synthetic utility.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgyoutube.com This reaction provides a powerful method for the vinylation of halogenated this compound derivatives, introducing alkenyl substituents onto the thiophene ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Halogenated derivatives of this compound can be coupled with various alkynes to produce alkynyl-substituted thiophenes. These products are valuable intermediates for the synthesis of more complex molecules and conjugated materials. youtube.comwikipedia.org The reactivity of the halide follows the order I > OTf > Br > Cl. youtube.com

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Derivatized 4-p-tolylthiophene-2-carboxylic acids, particularly bromo-substituted ones, can undergo Buchwald-Hartwig amination to introduce a wide range of primary and secondary amines onto the thiophene core. chemspider.comwikipedia.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules. wikipedia.org

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Heck Reaction | Aryl/Vinyl Halide | Alkene | Palladium catalyst, Base | Substituted Alkene | libretexts.orgorganic-chemistry.org |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl/Vinyl Alkyne | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halide | Amine | Palladium catalyst, Ligand, Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Heterocyclic Annulation and Cyclization Reactions Utilizing the Thiophene Core

The thiophene ring of this compound and its derivatives can serve as a building block for the construction of fused heterocyclic systems through annulation and cyclization reactions. nih.gov These reactions lead to the formation of novel polycyclic aromatic compounds with extended π-systems and potentially interesting photophysical and electronic properties.

One approach involves the iridium-catalyzed annulation of thiophenes with carboxylic acids. nih.gov This method allows for the one-pot synthesis of thiophene-fused coumarin-type frameworks. nih.gov The reaction proceeds through a proposed Heck-type pathway, which differs from the more common electrophilic aromatic substitution or concerted metalation-deprotonation mechanisms. nih.gov

Another strategy is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfur source, such as hydrogen sulfide (B99878) or Lawesson's reagent, to form a thiophene ring. derpharmachemica.com While this is a method for thiophene synthesis, appropriately functionalized derivatives of this compound can be designed to undergo intramolecular cyclizations to form fused systems. For example, a side chain containing a 1,4-dicarbonyl moiety could be introduced, which could then be cyclized to form a new fused ring.

Furthermore, intramolecular cyclization of appropriately substituted thiophene derivatives can lead to the formation of various fused heterocyclic systems. For example, a thiophene bearing a β-chlorovinyl aldehyde group can readily cyclize with ethyl 2-mercaptoacetate to form a thieno[2,3-d]-fused derivative. researchgate.net These cyclization strategies open up avenues to a wide range of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 P Tolylthiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-p-tolylthiophene-2-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific resonances and confirming the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) and tolyl rings, the methyl protons of the tolyl group, and the acidic proton of the carboxylic acid.

The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. sigmaaldrich.comlibretexts.org This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and intermolecular hydrogen bonding. sigmaaldrich.comlibretexts.org The protons on the thiophene ring and the tolyl group will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the tolyl group, being part of a para-substituted benzene (B151609) ring, will likely appear as two distinct doublets due to ortho-coupling. The protons on the thiophene ring will also show characteristic splitting patterns based on their coupling with each other. The methyl protons of the tolyl group are expected to appear as a sharp singlet further upfield, typically around 2.3-2.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Thiophene-H5 | 7.5 - 8.0 | doublet |

| Thiophene-H3 | 7.2 - 7.7 | doublet |

| Tolyl-H (ortho to CH₃) | 7.1 - 7.3 | doublet |

| Tolyl-H (meta to CH₃) | 7.4 - 7.6 | doublet |

| Methyl (-CH₃) | 2.3 - 2.4 | singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the thiophene and tolyl rings, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear significantly downfield, typically in the range of 165-185 ppm. openstax.org The aromatic carbons of both the thiophene and tolyl rings will resonate in the region of 120-150 ppm. The quaternary carbons (C2, C4 of thiophene and C1', C4' of the tolyl ring) will generally show weaker signals compared to the protonated carbons. The methyl carbon of the tolyl group will be the most shielded, appearing upfield at around 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Thiophene-C 2 | 140 - 150 |

| Thiophene-C 3 | 125 - 135 |

| Thiophene-C 4 | 135 - 145 |

| Thiophene-C 5 | 120 - 130 |

| Tolyl-C 1' | 130 - 140 |

| Tolyl-C 2'/C6' | 128 - 132 |

| Tolyl-C 3'/C5' | 128 - 132 |

| Tolyl-C 4' | 135 - 145 |

| Methyl (-C H₃) | 20 - 22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a cross-peak between the two protons on the thiophene ring, confirming their proximity. Similarly, correlations between the ortho and meta protons on the tolyl ring would be observed.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. For example, the signals for the thiophene and tolyl protons would show correlations to their corresponding carbon signals in the HSQC spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the most characteristic IR absorption bands would be those associated with the carboxylic acid group.

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.orglibretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹. openstax.orglibretexts.org The conjugation of the carbonyl group with the thiophene ring can lower this frequency. libretexts.org Other significant absorptions would include C-H stretching vibrations of the aromatic rings just above 3000 cm⁻¹, C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region, and C-O stretching and O-H bending vibrations in the 1210-1320 cm⁻¹ and 920 cm⁻¹ regions, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Conjugated Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-O stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₀O₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (218.27 g/mol ).

The fragmentation of carboxylic acids in the mass spectrometer often involves the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da). A prominent fragmentation pathway for aromatic carboxylic acids is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the formation of an acylium ion. libretexts.org In the case of this compound, the loss of the tolyl group or cleavage within the thiophene ring could also be observed.

Table 4: Potential Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Fragment Lost |

|---|---|

| 218 | - |

| 201 | -OH |

| 173 | -COOH |

| 127 | -Tolyl group |

| 91 | -Thiophenecarboxylic acid |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the thiophene ring, the p-tolyl group, and the carboxylic acid group.

The presence of the extended conjugation is likely to result in absorption maxima at longer wavelengths compared to either thiophene or benzoic acid alone. nii.ac.jp Typically, thiophene derivatives exhibit strong absorptions in the UV region. nii.ac.jp The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity. libretexts.org Carboxylic acid derivatives generally show a weak n→π* absorption for the carbonyl group, but this is often obscured by the much stronger π→π* transitions in highly conjugated systems. libretexts.orglibretexts.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylic acid |

| Thiophene |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and other elements, such as sulfur (S), which are then compared against the theoretical values calculated from the compound's molecular formula.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 66.03 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 4.62 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 14.67 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 14.70 |

| Total | 218.27 | 100.00 |

Note: The data in this table is calculated based on the known molecular formula of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination (if applicable to derivatives)

For instance, the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a derivative of 2,5-thiophenedicarboxylic acid, has been determined. nih.gov In this compound, the carboxylic acid and ester groups are nearly coplanar with the thiophene ring. nih.gov The molecules form centrosymmetric dimers in the crystal lattice through intermolecular O-H···O hydrogen bonds. nih.gov

Another relevant example is the X-ray crystal structure of 2-thiophenecarbohydrazide, a derivative of 2-thiophenecarboxylic acid. hhu.de This analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. hhu.de

Table 2: Crystallographic Data for 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₇H₆O₄S |

| Molecular Weight (Mr) | 186.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2813 (18) |

| b (Å) | 5.9833 (6) |

| c (Å) | 7.3446 (8) |

| β (°) | 99.081 (1) |

| Volume (V) (ų) | 793.30 (14) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.38 |

Source: Adapted from a study on 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. nih.gov

These examples demonstrate the utility of X-ray diffraction in characterizing the solid-state structures of thiophene-based carboxylic acids and their derivatives, providing a foundation for understanding the structural aspects of this compound.

Computational and Theoretical Investigations of 4 P Tolylthiophene 2 Carboxylic Acid and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the most stable conformation (optimized geometry) of 4-p-Tolylthiophene-2-carboxylic acid. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For thiophene-based carboxylic acids, DFT studies reveal how the substitution pattern influences the geometry. In this compound, the orientation of the tolyl group relative to the thiophene (B33073) ring and the conformation of the carboxylic acid group are key structural parameters. The carboxylic acid group can exist in different conformations due to rotation around the C-C bond connecting it to the thiophene ring. mdpi.com DFT calculations can determine the relative energies of these conformers, identifying the most stable arrangement, which is typically stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the thiophene sulfur atom.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | O=C-OH | 122.5 |

| C-O | 1.35 | Thiophene-C-C | 124.8 |

| C-S (Thiophene) | 1.72 | C-S-C (Thiophene) | 92.2 |

| C-C (Inter-ring) | 1.47 | C-C-C (Thiophene) | 111.5 |

These geometric parameters are fundamental for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analysis. sigmaaldrich.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is typically distributed over the electron-rich thiophene ring and the p-tolyl substituent, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often localized on the carboxylic acid group and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies (Calculated) (Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids as reported in computational studies.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The spatial distribution of these orbitals, visualized through orbital plots, provides a clear picture of where the molecule is most likely to interact with other chemical species.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. sigmaaldrich.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. For this compound, these areas are typically found around the oxygen atoms of the carboxylic acid group.

Blue regions denote positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These are often located around the hydrogen atom of the carboxylic acid.

Green regions represent neutral potential.

The MEP surface provides a visual representation of the charge distribution and complements the FMO analysis in predicting chemical reactivity. sigmaaldrich.com

Prediction of Spectroscopic Parameters (e.g., Computational NMR, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning experimental NMR signals and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems like this compound. researchgate.net These transitions are responsible for the compound's UV-Vis absorption properties.

Quantum Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors are derived using Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). A lower value indicates a better electron donor.

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). A higher value suggests a better electron acceptor.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Electronic Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). A higher electrophilicity index indicates a better electrophile.

Table 3: Representative Quantum Global Reactivity Descriptors (Calculated) (Note: The values are illustrative, based on typical results from DFT calculations on related compounds.)

| Descriptor | Formula | Representative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.8 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | -4.15 |

| Electrophilicity Index (ω) | ω = μ² / 2η | 3.66 |

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior.

Reaction Mechanism Studies through Computational Modeling and Energy Landscapes

While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, the methodology for such investigations is well-established. Computational modeling is a powerful tool to elucidate reaction pathways, identify transition states, and calculate activation energies, thereby creating a detailed energy landscape of a chemical reaction.

For instance, the synthesis of this compound could be investigated computationally. A common synthetic route might involve a Suzuki coupling to form the C-C bond between the thiophene and tolyl rings, followed by carboxylation. A computational study would model this process step-by-step:

Reactant and Product Optimization: The geometries of reactants, intermediates, and products are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state (the highest point on the reaction coordinate) connecting reactants to products.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and are used to calculate zero-point vibrational energies (ZPVE).

Energy Profile Construction: The relative energies of all species (reactants, intermediates, transition states, and products) are plotted to construct a reaction energy profile, which shows the activation barriers and reaction enthalpies.

Such studies can provide deep insights into the feasibility of a proposed mechanism, explain observed regioselectivity or stereoselectivity, and guide the optimization of reaction conditions. mdpi.com

Applications of 4 P Tolylthiophene 2 Carboxylic Acid in Advanced Materials Science

Role as a Monomer or Building Block in Polymer Synthesis

While specific studies detailing the polymerization of 4-p-Tolylthiophene-2-carboxylic acid are not extensively documented in publicly available research, the fundamental structure of this compound suggests its high potential as a monomer for creating advanced polymers. The carboxylic acid group can be readily converted into other functional groups, such as acid chlorides or esters, which can then participate in polymerization reactions. nih.gov For instance, thiophene-2,5-dicarboxylic acid, a related compound, has been successfully used to synthesize a range of bio-based polyesters through melt polycondensation with various diols. st-andrews.ac.uk These polyesters exhibit promising thermal and mechanical properties, making them suitable for applications like sustainable packaging. st-andrews.ac.uk

The general principles of polymer chemistry indicate that this compound could be used to create polyesters or polyamides. The presence of the tolyl group would likely influence the properties of the resulting polymer, potentially enhancing its solubility in organic solvents and affecting its solid-state packing, which in turn would impact its mechanical and thermal characteristics.

Integration into Conjugated Systems for Optoelectronic Applications

Thiophene-containing molecules are renowned for their excellent electronic and optical properties, making them a cornerstone in the development of organic optoelectronic devices. nih.govgoogle.comrsc.org The integration of this compound into larger conjugated systems is a promising strategy for creating materials with tailored functionalities for devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

The carboxylic acid group can serve as an anchoring point to attach the molecule to semiconductor surfaces or to other molecular components. Research on carbazole-derived self-assembled monolayers (SAMs) has shown that expanding the π-conjugation of the core molecule can enhance the molecular dipole moment and facilitate charge extraction in photovoltaic devices. google.com In a recent study, the introduction of thiophene (B33073) units into a carbazole-based SAM resulted in a significant improvement in the efficiency of organic solar cells. google.com

Furthermore, the general class of 4-arylthiophene-3-carboxylic acids has been synthesized and studied, indicating the feasibility of creating and modifying such structures. nih.gov While this particular study focused on biological applications, the synthetic methodologies are relevant for producing materials for optoelectronics. The tolyl group in this compound can also play a role in tuning the electronic properties and improving the processability of the final material.

Below is a table summarizing the impact of thiophene derivatives on optoelectronic device performance, based on available research.

| Thiophene Derivative System | Application | Key Finding | Resulting Performance |

| Thiophene-expanded carbazole (B46965) self-assembled monolayer | Hole Transport Layer (HTL) in Organic Solar Cells | Enhanced molecular dipole moment and charge extraction | Certified efficiency of 20.45% google.com |

| Fused thiophene derivatives | Building blocks for optoelectronic devices | Flat conjugated systems with tunable band gaps | Band gap widths in the range of 2.83–3.44 eV beilstein-journals.org |

Precursor in the Development of Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group in this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs.

While direct synthesis of MOFs using this compound is not widely reported, numerous studies have demonstrated the successful use of thiophene-2,5-dicarboxylic acid as a linker to create MOFs with diverse topologies and properties. rsc.orgrsc.orgresearchgate.net For example, a MOF composed of Sr2+ and thiophene-2,5-dicarboxylic acid was found to exhibit interesting dielectric properties. researchgate.net Another study detailed the synthesis of a nickel-based MOF using thiophene-2,5-dicarboxylic acid and phenanthroline, which showed potential as a fluorescent probe. rsc.org

The following table presents examples of MOFs constructed from thiophene-based carboxylic acids.

| MOF System | Metal Ion | Organic Linker | Key Feature |

| Sr(TDA)(DMF) | Sr2+ | Thiophene-2,5-dicarboxylic acid (TDA) | Rhombus channel structure with dielectric bistability researchgate.net |

| C36H28N4Ni2O12S2 | Ni2+ | Thiophene-2,5-dicarboxylic acid, o-phenanthroline | 3D channels and strong fluorescence emission rsc.org |

| Cu-MOF-2COOH | Cu2+ | 1,3,5-benzenetricarboxylic acid | Contains uncoordinated carboxylic acid groups for metal capture beilstein-journals.org |

Utilization in Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a powerful tool in nanotechnology and surface science. The structure of this compound, with its carboxylic acid head group and aromatic thiophene-tolyl tail, makes it well-suited for forming self-assembled monolayers (SAMs) on various substrates.

The carboxylic acid group can form strong hydrogen bonds with neighboring molecules and can also bind to metal or metal oxide surfaces. rsc.org Studies on oligothiophene-based carboxylic acids have shown that they can form highly ordered two-dimensional crystals on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org In these assemblies, the molecules align in a head-to-head arrangement, stabilized by hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the thiophene backbones. rsc.org

Analogous research on oligophenylene-carboxylic acids has also demonstrated the formation of highly crystalline SAMs on silver surfaces, with the molecules adopting an upright orientation. nih.gov The formation of such ordered monolayers can be used to precisely control the chemical and physical properties of a surface, which is crucial for applications in organic electronics, sensors, and biocompatible coatings. The tolyl group in this compound would influence the intermolecular interactions within the SAM, affecting the packing density and orientation of the molecules.

Surface Functionalization Applications (e.g., Dispersants for Ceramic Materials)

While there is no specific literature detailing the use of this compound as a dispersant for ceramic materials, the general properties of carboxylic acids suggest its potential in this area. Polymeric dispersants containing carboxylic acid functionalities are commonly used to improve the dispersion of ceramic particles in aqueous or non-aqueous media.

These dispersants work by adsorbing onto the surface of the ceramic particles, preventing them from agglomerating through electrostatic and/or steric repulsion. The carboxylic acid group of this compound could anchor the molecule to the surface of ceramic particles. The bulky and aromatic tolyl-thiophene tail would then provide a steric barrier, promoting the stability of the dispersion.

The effectiveness of such a molecule as a dispersant would depend on several factors, including the nature of the ceramic material, the solvent system, and the pH. The principles of using carboxylic acid-containing polymers as dispersants are well-established, and it is plausible that monomeric or polymeric forms of this compound could be effective in this application.

Catalytic Roles and Mechanistic Aspects of 4 P Tolylthiophene 2 Carboxylic Acid in Organic Reactions

Influence of Carboxylic Acid Moiety on Reaction Pathways

The carboxylic acid group is a cornerstone of the compound's reactivity and catalytic potential. Carboxylic acids can function as catalysts in several ways, primarily by acting as proton transfer agents. patsnap.com They can facilitate reactions like esterifications and dehydrations by protonating a substrate, thereby increasing its electrophilicity. patsnap.commsu.edu In the context of 4-p-tolylthiophene-2-carboxylic acid, the acidity of the carboxyl group is modulated by the electronic effects of the thiophene (B33073) ring and the p-tolyl group. Electronegative substituents generally increase the acidity of carboxylic acids through inductive electron withdrawal. msu.edu

The carboxylic acid moiety can participate in catalysis through several mechanisms:

Proton Donation/Acceptance: It can act as a Brønsted acid, donating a proton to activate substrates. For instance, in esterification, it protonates the carbonyl oxygen of another carboxylic acid molecule, rendering the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. patsnap.com

Intramolecular Catalysis: The carboxylic acid group can participate in intramolecular catalysis, accelerating reactions or enabling unique reaction pathways within the same molecule by serving as a proton donor or acceptor. patsnap.com

Co-catalysis: Carboxylic acids are known to serve as co-catalysts in a variety of metal-catalyzed reactions. patsnap.com They can function as ligands, altering the reactivity of the metal center, or participate directly in proton transfer steps, leading to improved reaction rates and selectivities. patsnap.com

The presence of the tolyl group and the sulfur-containing thiophene ring will influence the pKa of the carboxylic acid, which in turn affects its efficacy as a proton-transfer catalyst.

Participation in Metallaphotoredox Catalysis (general carboxylic acid relevance)

Metallaphotoredox catalysis has become a powerful strategy in organic synthesis, enabling the use of abundant and stable functional groups like carboxylic acids in cross-coupling reactions. princeton.edunih.gov This dual catalytic system merges photoredox catalysis with transition-metal catalysis to forge new chemical bonds under mild conditions. princeton.edunih.gov Aromatic and aliphatic carboxylic acids are particularly valuable substrates in these transformations, often undergoing decarboxylation to generate radical intermediates that can participate in a wide range of C-C and C-heteroatom bond-forming reactions. princeton.eduacs.org

The general process for an aryl carboxylic acid, such as this compound, would involve the following key steps:

Formation of an Active Complex: The carboxylic acid can coordinate to a metal center (e.g., copper or nickel) or a photocatalyst. princeton.eduacs.org

Photo-induced Electron Transfer: Upon irradiation with light, a single-electron transfer (SET) can occur. In some systems, this involves the formation of an open-shell carboxyl radical through a ligand-to-metal charge transfer (LMCT) event. acs.org

Decarboxylation: The highly unstable carboxyl radical rapidly extrudes carbon dioxide (CO2) to generate an aryl radical—in this case, a 4-p-tolylthienyl radical. princeton.eduacs.org

Cross-Coupling: This aryl radical can then engage with a transition metal catalyst (e.g., Ni or Cu) in a catalytic cycle to couple with another reaction partner, such as an alkyl or aryl halide. princeton.educhemrxiv.org

This decarboxylative strategy allows for transformations like arylation, alkylation, amination, and trifluoromethylation, starting from readily available carboxylic acids. princeton.edunih.gov The functionalization of (hetero)aromatic carboxylic acids via metallaphotoredox catalysis is a rapidly expanding field, providing new avenues for late-stage functionalization in drug discovery. princeton.edu

Table 1: Potential Decarboxylative Transformations via Metallaphotoredox Catalysis

| Transformation | Coupling Partner | Potential Product from this compound |

|---|---|---|

| Arylation | Aryl Halide | 2-Aryl-4-p-tolylthiophene |

| Alkylation | Alkyl Halide | 2-Alkyl-4-p-tolylthiophene |

| Amination | Amine Source | 2-Amino-4-p-tolylthiophene |

| Borylation | Boron Source | 2-Boryl-4-p-tolylthiophene |

| Trifluoromethylation | CF3 Source | 2-Trifluoromethyl-4-p-tolylthiophene |

Chemo- and Regioselectivity in Catalyzed Transformations

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is paramount. For this compound, the primary sites for reactivity are the carboxylic acid group itself, the C-H bonds on the thiophene ring (at positions 3 and 5), and the C-H bonds on the tolyl group.

Chemoselectivity: In metal-catalyzed reactions, the carboxylic acid group can be selectively activated over other functional groups. For example, in decarboxylative couplings, the reaction is initiated at the C-COOH bond, leaving other C-H or C-halogen bonds on the molecule intact until later in the reaction sequence. ruhr-uni-bochum.de This allows the carboxylic acid to act as a synthetic equivalent to an organohalide. ruhr-uni-bochum.de The choice of catalyst and reaction conditions is critical. For instance, palladium catalysis can be tuned for decarbonylative elimination to form alkenes from aliphatic carboxylic acids or for cross-coupling with organoboronic acids to form ketones. ruhr-uni-bochum.de

Regioselectivity: The position of the carboxylic acid at C2 of the thiophene ring is a powerful directing group. In reactions involving C-H activation, the catalyst may coordinate to the carboxylate, directing functionalization to the adjacent C-H bond (at position 3). Alternatively, as seen with thiophene-2-carboxylic acid, deprotonation can occur at the C5 position, which is activated by the electron-withdrawing carboxylate group, leading to 5-substituted derivatives. wikipedia.org The electronic nature of the p-tolyl substituent (electron-donating) would also influence the electron density and reactivity of the various positions on the thiophene ring.

Ligand Design and Coordination Chemistry

The structure of this compound makes it a potential candidate for use as a ligand in coordination chemistry. Ligands are crucial components of catalysts, as they modulate the metal center's steric and electronic properties, thereby controlling its activity and selectivity.

This molecule can coordinate to a metal center in several ways:

Carboxylate Coordination: The carboxylate group can bind to metals in a monodentate, bidentate (chelating), or bridging fashion. This is a common coordination mode for carboxylic acids in metal-organic frameworks (MOFs) and as co-catalysts in various transformations. patsnap.com

Thiophene Sulfur Coordination: The sulfur atom in the thiophene ring possesses lone pairs of electrons and can act as a soft Lewis base, coordinating to soft transition metals.

Bidentate S,O-Coordination: The molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the carboxylate oxygens, forming a stable chelate ring.

The parent compound, thiophene-2-carboxylic acid, is known to form metal complexes. For example, copper(I) thiophene-2-carboxylate (B1233283) is an effective catalyst for Ullmann coupling reactions, demonstrating the direct involvement of the carboxylate as a ligand in a catalytic process. wikipedia.org Derivatives of this compound could be designed to fine-tune the steric and electronic properties of the resulting metal complexes for specific catalytic applications. The bulky p-tolyl group would create a specific steric environment around the metal center, which could be exploited to induce selectivity in catalyzed reactions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Copper(I) thiophene-2-carboxylate |

Future Research Directions and Emerging Opportunities in 4 P Tolylthiophene 2 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal-Knorr, Fiesselmann, and Gewald syntheses. derpharmachemica.com While effective, these methods can sometimes require harsh conditions or produce byproducts. Future research is poised to develop more sustainable and efficient synthetic routes to 4-p-Tolylthiophene-2-carboxylic acid and its analogs.

Research into the use of solid-phase synthesis or flow chemistry could also lead to more automated and scalable production methods for this compound, which would be crucial for its potential industrial applications.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The reactivity of the thiophene ring and the carboxylic acid group in this compound provides a rich landscape for exploring novel chemical transformations and derivatizations. While the reactivity of thiophene towards electrophilic substitution is well-known, being significantly more reactive than benzene (B151609), future studies could focus on more selective functionalization. wikipedia.org

The carboxylic acid moiety can serve as a versatile handle for a wide range of transformations. For example, it can be converted into esters, amides, or acyl halides, which can then undergo further reactions to create a diverse library of derivatives. hhu.de The development of new coupling reactions that are tolerant of the thiophene ring is an area ripe for exploration. This could include decarboxylative coupling reactions that use the carboxylic acid group as a traceless directing group to introduce new substituents at the 2-position of the thiophene ring.

Furthermore, the tolyl group offers possibilities for derivatization through electrophilic aromatic substitution on the phenyl ring, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties.

Advanced Functionalization for Tailored Properties in Materials Design

The functionalization of thiophene-based materials is a key strategy for tuning their optoelectronic properties for applications in organic electronics. tdl.org For this compound, advanced functionalization strategies can be envisioned to tailor its properties for specific materials design applications.

Incorporating electron-donating or electron-withdrawing groups at various positions on the thiophene or tolyl rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tdl.org This is critical for optimizing the performance of organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). tdl.orgsemanticscholar.org For example, the introduction of alkoxy groups is known to raise the HOMO level and decrease the bandgap of polythiophenes. rsc.org

Another promising direction is the synthesis of oligomers and polymers based on the this compound monomer. Such materials could exhibit interesting self-assembly properties and enhanced charge transport characteristics, making them suitable for use in high-performance electronic devices. rsc.org The controlled synthesis of regioregular polymers from this monomer could lead to materials with improved charge carrier mobility. rsc.org

Deeper Theoretical Insights into Structure-Reactivity Relationships and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) and Hartree-Fock methods, has proven to be a powerful tool for understanding the structure-reactivity relationships of thiophene derivatives. nih.gov Future theoretical studies on this compound can provide deeper insights into its electronic structure, conformational preferences, and reaction mechanisms.

DFT calculations can be employed to predict the sites of electrophilic and nucleophilic attack, guiding the design of selective synthetic transformations. rsc.org Such calculations can also elucidate the role of the tolyl group in influencing the electronic properties and reactivity of the thiophene core. For instance, understanding the conformational flexibility of the bond between the thiophene and tolyl rings is crucial for predicting the packing of these molecules in the solid state, which in turn affects their charge transport properties.

Furthermore, theoretical modeling can be used to simulate the photophysical properties of this compound derivatives, aiding in the design of new materials for organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com Computational studies can also help in understanding the mechanism of action for potential applications, as has been done for other thiophene derivatives. nih.gov

Expanding Applications in Niche Materials Science Areas

While thiophene-based materials are well-established in the field of organic electronics, there are emerging opportunities for this compound in more niche areas of materials science. semanticscholar.org

One such area is in the development of chemosensors. researchgate.net The functional groups on this compound can be modified to create binding sites for specific ions or molecules. The change in the fluorescence or colorimetric properties of the molecule upon binding can then be used for detection. mdpi.comacs.org

Another potential application is in the field of covalent organic frameworks (COFs). mdpi.com The rigid and well-defined structure of this compound makes it a potential building block for the synthesis of highly ordered, porous materials. These COFs could have applications in gas storage, catalysis, and separation technologies.

Finally, the biocompatibility of some thiophene derivatives opens up possibilities in biomedical applications, such as in the development of biosensors or as scaffolds for drug delivery systems. nih.gov Research in this direction would involve synthesizing water-soluble derivatives of this compound and evaluating their biological activity and toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-p-Tolylthiophene-2-carboxylic acid, and how can yield and purity be maximized?

- Methodology : The synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts acylation to introduce the p-tolyl group to the thiophene ring. Key steps include:

- Temperature control (e.g., 80–120°C) to avoid side reactions .

- Use of Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution .

- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Yield Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of p-tolylboronic acid) and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl group in p-tolyl) .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 233.05 for C₁₂H₁₀O₂S) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is stable under inert conditions but degrades in the presence of strong oxidizers or bases. Store in amber glass at –20°C to prevent photodegradation .

- Decomposition Products : Monitor for CO, CO₂, and sulfur oxides via GC-MS if exposed to heat (>200°C) .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) enhance biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to improve binding to enzymatic targets (e.g., COX-2 inhibition) .

- Replace p-tolyl with pyridinyl or fluorophenyl groups to modulate lipophilicity (logP) and bioavailability .

- Experimental Validation : Test derivatives in in vitro assays (e.g., ELISA for anti-inflammatory activity) and compare IC₅₀ values .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo results) be resolved?

- Troubleshooting Steps :

Verify compound stability in physiological buffers (pH 7.4, 37°C) using LC-MS .

Assess metabolic liability via liver microsome assays .

Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

- In Silico Methods :

- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120, Tyr355) .

- MD Simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Correlate docking scores (Kd) with experimental IC₅₀ values .

Q. How can ecological risks be minimized during disposal of this compound?

- Environmental Precautions :

- Avoid aqueous discharge; use chemical neutralization (e.g., 10% NaOH for hydrolysis) before disposal .

- Adsorb spills with activated charcoal and incinerate in a certified facility .

Key Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously .

- Data Integrity : Use triplicate measurements for biological assays and report SEM .

- Ethical Compliance : Adhere to ECHA guidelines for waste management and toxicity reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.